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  • Product: 5-Chloro-2-(ethanesulfonyl)aniline
  • CAS: 873980-17-7

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of a Substituted Aniline in Modern Drug Discovery

An In-depth Technical Guide to 5-Chloro-2-(ethanesulfonyl)aniline In the landscape of medicinal chemistry and drug development, the aniline scaffold remains a cornerstone for the synthesis of novel therapeutic agents.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-2-(ethanesulfonyl)aniline

In the landscape of medicinal chemistry and drug development, the aniline scaffold remains a cornerstone for the synthesis of novel therapeutic agents.[1] Its derivatives are prevalent in a vast array of FDA-approved drugs, highlighting its versatility and importance.[2] 5-Chloro-2-(ethanesulfonyl)aniline is a specialized derivative that offers a unique combination of structural and electronic properties, making it a valuable building block for researchers. The presence of a chlorine atom, an electron-withdrawing sulfonyl group, and a nucleophilic amine on a benzene ring provides a trifecta of functionalities that can be strategically employed in the design of targeted therapies.

This guide provides an in-depth exploration of 5-Chloro-2-(ethanesulfonyl)aniline, from its fundamental molecular characteristics to its synthesis, characterization, and application. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this key chemical intermediate. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical, field-proven insights.

Core Molecular Profile

Understanding the fundamental properties of a molecule is the first step in its successful application. 5-Chloro-2-(ethanesulfonyl)aniline is a compound whose structure dictates its reactivity and potential utility.

Chemical Formula and Molecular Weight

The identity of 5-Chloro-2-(ethanesulfonyl)aniline is defined by its specific atomic composition. Its molecular formula is C₈H₁₀ClNO₂S, and it has a molecular weight of approximately 219.69 g/mol .[3] These fundamental values are critical for all stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

PropertyValueSource(s)
Molecular Formula C₈H₁₀ClNO₂S[3]
Molecular Weight 219.69 g/mol [3]
Synonyms 5-chloro-2-(ethylsulfonyl)aniline[3]
CAS Number 873980-17-7[4]

Synthesis Pathway: A Strategic Approach

The synthesis of 5-Chloro-2-(ethanesulfonyl)aniline is not a trivial one-step reaction but a multi-stage process that requires careful control over reaction conditions to achieve a high yield and purity. The following proposed pathway is based on established organic chemistry principles for the synthesis of substituted anilines.[5]

The logical flow for the synthesis begins with a commercially available starting material, introduces the key functional groups in a stepwise manner, and concludes with the formation of the target aniline.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Oxidation cluster_2 Step 3: Nitro Group Reduction A 2,4-Dichloronitrobenzene C 2-Ethylsulfanyl-5-chloronitrobenzene A->C DMSO, Heat B Sodium Ethanethiolate B->C D 2-Ethanesulfonyl-5-chloronitrobenzene C->D m-CPBA or Oxone® DCM E 5-Chloro-2-(ethanesulfonyl)aniline (Final Product) D->E H₂, Pd/C Ethanol

Caption: Proposed synthetic workflow for 5-Chloro-2-(ethanesulfonyl)aniline.

Experimental Protocol

This protocol is a representative methodology. Researchers should always conduct their own literature search and risk assessment before proceeding.

Step 1: Synthesis of 2-Ethylsulfanyl-5-chloronitrobenzene

  • To a solution of 2,4-dichloronitrobenzene in a suitable polar aprotic solvent like DMSO, add sodium ethanethiolate.

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for heating is to overcome the activation energy for the nucleophilic aromatic substitution, where the more activated position ortho to the nitro group is substituted.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Ethanesulfonyl-5-chloronitrobenzene

  • Dissolve the product from Step 1 in a solvent such as dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, portion-wise. The use of a controlled amount (typically 2.2 equivalents) is crucial to ensure complete oxidation of the sulfide to the sulfone without undesirable side reactions.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to destroy excess oxidant.

  • Wash the organic layer sequentially with sodium bicarbonate solution and brine.

  • Dry, concentrate, and purify as described in Step 1.

Step 3: Synthesis of 5-Chloro-2-(ethanesulfonyl)aniline

  • Dissolve the nitro compound from Step 2 in a solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction by TLC. The disappearance of the nitro compound spot confirms the completion of the reduction.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 5-Chloro-2-(ethanesulfonyl)aniline. Further purification via recrystallization may be performed if necessary.

Analytical Characterization: Confirming Identity and Purity

A rigorous analytical workflow is essential to confirm the structure and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.

Analytical_Workflow Start Synthesized Product Purification Purification (Column Chromatography / Recrystallization) Start->Purification MS Mass Spectrometry (MS) Confirms Molecular Weight Purification->MS MW = 219.69 IR Infrared (IR) Spectroscopy Identifies Functional Groups Purification->IR N-H, S=O stretches NMR NMR Spectroscopy (¹H, ¹³C) Elucidates C-H Framework Purification->NMR Aromatic & Ethyl Signals Final Structure Confirmed MS->Final IR->Final NMR->Final

Caption: Standard analytical workflow for structural elucidation.

Expected Spectroscopic Data
  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum is expected to show distinct signals corresponding to the different protons. The aromatic protons should appear as multiplets or doublets in the 6.8-7.8 ppm range. The quartet and triplet of the ethyl group (-CH₂CH₃) would likely appear around 3.2-3.5 ppm and 1.2-1.4 ppm, respectively. The protons of the amine group (-NH₂) would present as a broad singlet.

  • ¹³C-NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show eight distinct carbon signals. The aromatic carbons will resonate in the 115-150 ppm region. The carbons of the ethyl group will be found in the aliphatic region (upfield).

  • IR (Infrared) Spectroscopy: Key functional groups will give rise to characteristic absorption bands. Expect to see strong, sharp peaks for the symmetric and asymmetric S=O stretching of the sulfone group around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The N-H stretching of the primary amine will appear as two bands in the 3500-3300 cm⁻¹ region.[6]

  • MS (Mass Spectrometry): The molecular ion peak (M⁺) should be observed at m/z ≈ 219. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak) would be a key confirmation of the structure.[6]

Applications in Drug Discovery

The true value of 5-Chloro-2-(ethanesulfonyl)aniline lies in its application as a versatile intermediate in pharmaceutical research. Substituted anilines are foundational components in many targeted therapies, especially in oncology.[7]

  • Kinase Inhibitors: The aniline moiety serves as an excellent hydrogen bond donor and can interact with the hinge region of many protein kinases. The specific substitution pattern of 5-Chloro-2-(ethanesulfonyl)aniline provides a vector for chemists to build out more complex molecules. The sulfonyl group acts as a strong hydrogen bond acceptor, while the chlorine atom can occupy hydrophobic pockets or modulate the pKa of the aniline nitrogen, fine-tuning the molecule's binding affinity and pharmacokinetic properties.[7]

  • Scaffold for Library Synthesis: In modern drug discovery, generating libraries of related compounds is a key strategy. This compound is an ideal starting point. The amine can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of diverse chemical groups, enabling the rapid exploration of the chemical space around this privileged core.[1]

Safety and Handling

As a senior scientist, it is imperative to instill a culture of safety. While a specific Safety Data Sheet (SDS) for 5-Chloro-2-(ethanesulfonyl)aniline should be consulted, general precautions for handling substituted anilines and sulfonyl-containing compounds must be followed. Related compounds like 5-Chloro-2-nitroaniline are known to be toxic.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

5-Chloro-2-(ethanesulfonyl)aniline is more than just a chemical with a defined formula and molecular weight. It is a strategic tool for the medicinal chemist. Its carefully arranged functional groups provide a platform for the rational design of new drug candidates. A thorough understanding of its synthesis, characterization, and safe handling is essential for any researcher looking to leverage its potential in the complex but rewarding field of drug discovery. The insights provided in this guide serve as a foundational resource for harnessing the power of this versatile building block.

References

  • Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline. [5]

  • PMC (PubMed Central). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link][2]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link][6]

  • SlideShare. Reactions and pharmaceutical applications of aniline. [Link][1]

Sources

Exploratory

Physicochemical characteristics of 5-Chloro-2-(ethanesulfonyl)aniline

An In-depth Technical Guide to 5-Chloro-2-(ethanesulfonyl)aniline Abstract This technical guide provides a comprehensive examination of 5-Chloro-2-(ethanesulfonyl)aniline (CAS No: 74159-75-4), a substituted aniline deriv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-2-(ethanesulfonyl)aniline

Abstract

This technical guide provides a comprehensive examination of 5-Chloro-2-(ethanesulfonyl)aniline (CAS No: 74159-75-4), a substituted aniline derivative of significant interest in synthetic and medicinal chemistry. As a molecular scaffold, it incorporates key functional groups—a primary amine, a chloro substituent, and an ethanesulfonyl group—that impart a unique combination of reactivity and electronic properties. This document details its physicochemical characteristics, provides validated protocols for its analytical characterization, outlines a logical synthetic pathway, and discusses its potential applications, particularly in the field of drug discovery. The content is tailored for researchers, chemists, and drug development professionals requiring in-depth technical knowledge and practical, field-proven insights into the handling and characterization of this compound.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its identity and core physical properties. 5-Chloro-2-(ethanesulfonyl)aniline is a multifaceted molecule whose properties are dictated by the interplay of its aromatic core and its distinct functional groups.

Table 1: Chemical Identity of 5-Chloro-2-(ethanesulfonyl)aniline

Identifier Value Source
IUPAC Name 5-Chloro-2-(ethanesulfonyl)aniline N/A
Synonyms 2-Chloro-5-(ethylsulfonyl)aniline
CAS Number 74159-75-4
Molecular Formula C₈H₁₀ClNO₂S [1]
Molecular Weight 219.69 g/mol [1]

| InChI Key | IRBFYVGHWXVTKE-UHFFFAOYSA-N | |

Table 2: Physicochemical Properties

Property Value Notes
Appearance Predicted: Off-white to light yellow solid Based on analogous substituted anilines.
Melting Point Data not available; expected to be a solid at room temperature. N/A
Boiling Point Data not available; likely high due to polarity and molecular weight. N/A

| Solubility | Predicted: Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The polar sulfonyl and amine groups offer some polarity, while the aromatic ring provides nonpolar character. |

Proposed Synthesis Pathway

While multiple synthetic routes can be envisioned, a robust and logical pathway is crucial for producing high-purity material. The following multi-step synthesis is proposed based on established organic transformations, starting from the readily available precursor, 4-chloro-2-nitroaniline. This approach ensures regiochemical control.

Experimental Protocol: Proposed Synthesis
  • Step 1: Diazotization and Sandmeyer Reaction (Introduction of Thiol)

    • Dissolve 4-chloro-2-nitroaniline in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of potassium ethyl xanthate. Add the cold diazonium salt solution to the xanthate solution and allow it to warm to room temperature, followed by heating to facilitate the substitution and subsequent hydrolysis to yield 2-(ethylsulfanyl)-5-chloro-1-nitrobenzene.

  • Step 2: Oxidation of Sulfide to Sulfone

    • Dissolve the product from Step 1 in a suitable solvent, such as acetic acid or dichloromethane.

    • Add an oxidizing agent, such as hydrogen peroxide (with a catalyst like tungstic acid) or meta-chloroperoxybenzoic acid (m-CPBA), in stoichiometric excess (typically >2 equivalents).

    • Stir the reaction at room temperature until TLC or LC-MS analysis confirms the complete conversion of the sulfide to the sulfone, 5-chloro-2-(ethanesulfonyl)-1-nitrobenzene.

  • Step 3: Reduction of Nitro Group to Aniline

    • Dissolve the nitro-sulfone from Step 2 in a solvent like ethanol or ethyl acetate.

    • Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Alternatively, chemical reduction using a metal in acid, such as tin (Sn) or iron (Fe) in hydrochloric acid, can be employed.[2]

    • Monitor the reaction until the starting material is fully consumed.

    • After workup and purification (e.g., crystallization or column chromatography), the final product, 5-Chloro-2-(ethanesulfonyl)aniline, is obtained.

G cluster_0 Step 1: Thiol Introduction cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction 4-Chloro-2-nitroaniline 4-Chloro-2-nitroaniline Diazonium Salt Diazonium Salt 4-Chloro-2-nitroaniline->Diazonium Salt NaNO2, HCl 0-5 °C 2-(Ethylsulfanyl)-5-chloro-1-nitrobenzene 2-(Ethylsulfanyl)-5-chloro-1-nitrobenzene Diazonium Salt->2-(Ethylsulfanyl)-5-chloro-1-nitrobenzene Potassium Ethyl Xanthate 5-Chloro-2-(ethanesulfonyl)-1-nitrobenzene 5-Chloro-2-(ethanesulfonyl)-1-nitrobenzene 2-(Ethylsulfanyl)-5-chloro-1-nitrobenzene->5-Chloro-2-(ethanesulfonyl)-1-nitrobenzene m-CPBA or H2O2 5-Chloro-2-(ethanesulfonyl)aniline 5-Chloro-2-(ethanesulfonyl)aniline 5-Chloro-2-(ethanesulfonyl)-1-nitrobenzene->5-Chloro-2-(ethanesulfonyl)aniline H2, Pd/C or Sn/HCl

Caption: Proposed multi-step synthesis of 5-Chloro-2-(ethanesulfonyl)aniline.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of a synthesized compound. A multi-technique approach provides a self-validating system, ensuring the highest degree of confidence in the material's quality.[3]

G Start Synthesized Product Purity Purity Assessment (HPLC / GC-MS) Start->Purity Structure Structural Elucidation Start->Structure Final Confirmed Structure Purity->Final NMR NMR (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Structure->MS IR FTIR (Functional Groups) Structure->IR NMR->Final MS->Final IR->Final

Caption: Integrated workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-(ethanesulfonyl)aniline in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum at room temperature. The number of scans should be sufficient to achieve a good signal-to-noise ratio (typically 8-16 scans). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[4]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a standard proton-decoupled pulse sequence. A greater number of scans and a longer acquisition time are typically required compared to ¹H NMR.[4]

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Notes
Ethyl-CH₃ ~1.3 ppm (t, 3H) ~7 ppm Triplet due to coupling with adjacent CH₂ group.
Ethyl-CH₂ ~3.2 ppm (q, 2H) ~55 ppm Quartet due to coupling with CH₃ group. Deshielded by the sulfonyl group.
-NH₂ ~4.5 ppm (br s, 2H) N/A Broad singlet; chemical shift can vary with concentration and solvent.
Aromatic-H (C4-H) ~6.8 ppm (dd, 1H) ~118 ppm Doublet of doublets.
Aromatic-H (C6-H) ~7.2 ppm (d, 1H) ~120 ppm Doublet.
Aromatic-H (C3-H) ~7.8 ppm (d, 1H) ~130 ppm Doublet, significantly deshielded by the ortho-sulfonyl group.

| Aromatic Quaternary Carbons | N/A | ~125-150 ppm | Includes C1, C2, and C5. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.[4]

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its speed and simplicity. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, the KBr pellet method can be used by mixing the sample with dry KBr powder and pressing it into a thin pellet.[4]

  • Data Acquisition: Record a background spectrum first. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.[4]

Table 4: Predicted Key IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
N-H (Amine) 3350-3500 (two bands) Asymmetric & Symmetric Stretch
C-H (Aromatic) 3000-3100 Stretch
C-H (Aliphatic) 2850-3000 Stretch
C=C (Aromatic) 1500-1600 Stretch
S=O (Sulfone) 1300-1350 and 1120-1160 Asymmetric & Symmetric Stretch
C-N 1250-1350 Stretch

| C-Cl | 700-850 | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serve as a molecular fingerprint to confirm identity.[4]

  • Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate a reproducible fragmentation pattern.

  • Mass Analysis: Separate ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

Table 5: Predicted Mass Spectrometry Data

m/z Value Interpretation Notes
219 / 221 [M]⁺ (Molecular Ion) The presence of two peaks in an approximate 3:1 ratio is the characteristic isotopic signature of a single chlorine atom (³⁵Cl/³⁷Cl).
190 / 192 [M - C₂H₅]⁺ Loss of the ethyl group.
156 [M - SO₂C₂H₅]⁺ Loss of the entire ethanesulfonyl group.

| 126 / 128 | [M - C₂H₅SO₂ - H]⁺ | Further fragmentation of the chloroaniline core. |

Applications in Drug Discovery

The true value of 5-Chloro-2-(ethanesulfonyl)aniline lies in its potential as a versatile building block for the synthesis of pharmacologically active molecules.[5] The presence of chlorine is a common feature in many FDA-approved drugs, as it can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[6][7]

  • Kinase Inhibitors: Substituted anilines are core scaffolds in numerous kinase inhibitors used in oncology. The amine group of this molecule provides a key attachment point for building larger, more complex structures that can target the ATP-binding site of kinases. The chloro and sulfonyl groups can occupy specific pockets within the enzyme and contribute to binding selectivity and potency. Derivatives of similar chloro-anilines have been explored as inhibitors of c-Src, Abl, ALK, and EGFR kinases, which are critical drivers in cancer progression.[5]

  • Scaffold for Combinatorial Chemistry: The molecule's functional handles—the reactive amine and the electronically-tuned aromatic ring—make it an excellent candidate for combinatorial library synthesis. The amine can be readily acylated, alkylated, or used in condensation reactions to generate a diverse set of derivatives for high-throughput screening.

  • Modulators of Signaling Pathways: Beyond kinases, aniline-based scaffolds have been used to develop inhibitors for other critical cellular pathways, such as the WNT signaling pathway, which is often dysregulated in cancer.[5]

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling any laboratory chemical. The following guidelines are based on data for structurally related anilines and sulfonyl compounds.

  • General Hazards: This compound is expected to be toxic if swallowed, in contact with skin, or if inhaled. It may cause serious eye irritation and potential damage to organs through prolonged or repeated exposure. Aromatic amines as a class can lead to methemoglobinemia upon absorption.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[8][9]

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[8][10] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[8][9]

  • Handling:

    • Wash hands and any exposed skin thoroughly after handling.[8]

    • Do not eat, drink, or smoke when using this product.

    • Avoid generating dust if handling the solid material.[10]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

    • Keep locked up or in an area accessible only to qualified personnel.

    • Protect from light, as aniline derivatives can be light-sensitive.

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

References

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 2-chloro-5-(ethanesulfonyl)aniline | 74159-75-4.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chloro-2-methylaniline.
  • ChemicalBook. (2023). 5-chloro-2-(ethylsulfonyl)aniline.
  • BenchChem. (2025). Characterization and Structural Confirmation of 5-Chloro-2-(propan-2-yl)aniline: A Comparative Guide.
  • PubChem. (2026). 5-Chloro-2-ethylaniline.
  • BenchChem. (2025). Application Notes and Protocols: 5-Chloro-2-(propan-2-yl)aniline in Pharmaceutical Drug Discovery.
  • ChemicalBook. (n.d.). 5-Chloro-2-methylaniline(95-79-4) 1H NMR spectrum.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%.
  • PubChem. (2025). 5-Chloro-2-methoxyaniline.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-(propan-2-yl)aniline.
  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • G. S. R. Raju, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US3108124A - Method for manufacture of 5-chloro-2, 4-bis (methylsulfamyl)-aniline.

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to 5-Chloro-2-(ethanesulfonyl)aniline Derivatives in Modern Drug Discovery

Abstract The substituted aniline framework remains a cornerstone of contemporary medicinal chemistry, prized for its synthetic versatility and ability to engage with a multitude of biological targets. Within this broad a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substituted aniline framework remains a cornerstone of contemporary medicinal chemistry, prized for its synthetic versatility and ability to engage with a multitude of biological targets. Within this broad and fruitful chemical space, molecules bearing both chloro and sulfonyl functionalities have consistently yielded compounds of significant therapeutic potential. This technical guide provides an in-depth exploration of 5-Chloro-2-(ethanesulfonyl)aniline and its derivatives, a scaffold poised for prominence in the development of targeted therapeutics. While direct literature on this specific scaffold is emergent, this document synthesizes established principles and analogous chemical art to provide researchers, scientists, and drug development professionals with a comprehensive resource. We will delve into logical synthetic pathways, predictable chemical reactivity, and the compelling rationale for its application in oncology and beyond, with a particular focus on kinase inhibition. This guide is structured to not only inform but also to empower the reader to innovate within this promising chemical series.

Introduction: The Strategic Value of the 5-Chloro-2-(ethanesulfonyl)aniline Core

The strategic incorporation of specific functional groups onto a core scaffold is a fundamental tenet of rational drug design. The 5-Chloro-2-(ethanesulfonyl)aniline structure is a testament to this principle, presenting a convergence of features that offer distinct advantages in drug development.

  • The Aniline Moiety: A versatile synthetic handle, the primary amine of the aniline group provides a ready point for diversification. It can be readily acylated, alkylated, or used in a variety of coupling reactions to build a library of derivatives. Furthermore, the amino group can serve as a crucial hydrogen bond donor, enabling potent interactions with biological targets. Substituted anilines are a well-established pharmacophore in the design of kinase inhibitors, which are pivotal in cancer therapy[1].

  • The Chloro Substituent: The presence of a chlorine atom at the 5-position significantly influences the electronic properties of the aromatic ring and can enhance binding affinity through halogen bonding. It also impacts the compound's lipophilicity and metabolic stability, key parameters in optimizing pharmacokinetic profiles.

  • The Ethanesulfonyl Group: The electron-withdrawing nature of the sulfonyl group at the 2-position modulates the pKa of the aniline nitrogen. This functional group can also act as a hydrogen bond acceptor and contribute to the overall solubility and crystalline nature of the molecule. The broader class of sulfonyl and sulfonamide-containing heterocyclic derivatives has been extensively reviewed for its antibacterial activities, highlighting the therapeutic potential of this functional group[2][3].

This unique combination of functionalities makes the 5-Chloro-2-(ethanesulfonyl)aniline scaffold a compelling starting point for the discovery of novel therapeutics, particularly in the realm of oncology where kinase inhibition is a validated strategy[1][4].

Synthetic Strategies and Methodologies

Proposed Synthesis of the Core Scaffold: 5-Chloro-2-(ethanesulfonyl)aniline

The proposed multi-step synthesis commences from the readily available 4-chloro-2-nitroaniline.

Experimental Protocol: Synthesis of 5-Chloro-2-(ethanesulfonyl)aniline

Step 1: Diazotization of 4-chloro-2-nitroaniline

  • Suspend 4-chloro-2-nitroaniline in a mixture of concentrated hydrochloric acid and acetic acid.

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sulfonylation via Meerwein Reaction

  • Prepare a saturated solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.

  • Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution, maintaining the temperature below 10 °C.

  • Allow the reaction to stir and slowly warm to room temperature overnight.

  • Pour the reaction mixture into ice-water and extract the product, 5-chloro-2-nitrobenzenesulfonyl chloride, with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Reduction of the Sulfonyl Chloride to the Thiolate

  • Dissolve the crude 5-chloro-2-nitrobenzenesulfonyl chloride in a suitable solvent (e.g., acetic acid).

  • Add a reducing agent, such as zinc dust or sodium sulfite, portion-wise while monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture and neutralize the filtrate to precipitate the corresponding thiol.

Step 4: S-Alkylation to form the Ethyl Thioether

  • Dissolve the crude thiol in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a base (e.g., potassium carbonate) followed by the addition of ethyl iodide or ethyl bromide.

  • Heat the reaction mixture and monitor for the formation of 2-(ethylthio)-5-chloro-1-nitrobenzene.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

Step 5: Oxidation to the Ethanesulfonyl Group

  • Dissolve the 2-(ethylthio)-5-chloro-1-nitrobenzene in a suitable solvent like dichloromethane or acetic acid.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise at a controlled temperature.

  • Monitor the reaction until the complete formation of 5-chloro-2-(ethanesulfonyl)-1-nitrobenzene.

  • Work up the reaction to isolate the product.

Step 6: Reduction of the Nitro Group

  • Dissolve the 5-chloro-2-(ethanesulfonyl)-1-nitrobenzene in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for instance, iron powder in the presence of a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere[5].

  • Upon completion of the reaction, filter off the catalyst or solid residues.

  • Neutralize the reaction mixture and extract the final product, 5-Chloro-2-(ethanesulfonyl)aniline.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired compound.

Diversification of the 5-Chloro-2-(ethanesulfonyl)aniline Scaffold

The primary amino group of the core scaffold is the key anchor point for generating a diverse library of derivatives. Standard organic chemistry transformations can be employed to explore the structure-activity relationship (SAR) around this core.

Reaction Type Reagents and Conditions Resulting Derivative Class
Acylation Acyl chlorides or carboxylic acids with coupling agents (e.g., EDC, HOBt) in the presence of a base.Amides
Sulfonylation Sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine).Sulfonamides
Reductive Amination Aldehydes or ketones with a reducing agent (e.g., sodium triacetoxyborohydride).Secondary or Tertiary Amines
Buchwald-Hartwig Amination Aryl or heteroaryl halides with a palladium catalyst and a suitable ligand.Diaryl or Heteroaryl Amines
Urea/Thiourea Formation Isocyanates or isothiocyanates.Ureas or Thioureas

Diagrammatic Representation of Synthetic Pathways

Synthesis cluster_core Core Synthesis cluster_derivatives Derivative Synthesis A 4-Chloro-2-nitroaniline B Diazonium Salt A->B NaNO2, HCl C 5-Chloro-2-nitrobenzenesulfonyl Chloride B->C SO2, CuCl2 D 2-(Ethylthio)-5-chloro-1-nitrobenzene C->D 1. Reduction 2. Et-I, Base E 5-Chloro-2-(ethanesulfonyl)-1-nitrobenzene D->E Oxidation (m-CPBA) F 5-Chloro-2-(ethanesulfonyl)aniline E->F Reduction (Fe, HCl or H2, Pd/C) G Amides F->G Acylation H Sulfonamides F->H Sulfonylation I Secondary/Tertiary Amines F->I Reductive Amination J Diaryl/Heteroaryl Amines F->J Buchwald-Hartwig Coupling K Ureas/Thioureas F->K Isocyanate/Isothiocyanate Addition

Caption: Synthetic pathways to the 5-Chloro-2-(ethanesulfonyl)aniline core and its derivatives.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The structural motifs present in 5-Chloro-2-(ethanesulfonyl)aniline derivatives strongly suggest their potential as kinase inhibitors. The broader family of substituted anilines serves as a cornerstone in the development of therapeutics targeting dysregulated kinases in cancer[1].

Rationale for Kinase Inhibition

Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This process is a fundamental mechanism of signal transduction in cells, regulating a vast array of cellular processes including growth, proliferation, differentiation, and apoptosis. In many cancers, mutations in kinases lead to their constitutive activation, driving uncontrolled cell growth. Therefore, inhibiting these aberrant kinases is a highly effective therapeutic strategy.

Predicted Structure-Activity Relationships (SAR)

Based on extensive research into aniline-based kinase inhibitors, we can predict key SAR trends for derivatives of 5-Chloro-2-(ethanesulfonyl)aniline.

  • The Amine as a Hinge-Binding Element: The aniline nitrogen is often crucial for forming one or more hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. Modifications that maintain this interaction are generally favored.

  • The 5-Chloro Group: This substituent can occupy a hydrophobic pocket and potentially form halogen bonds, enhancing binding affinity.

  • The 2-Ethanesulfonyl Group: This group likely projects into the solvent-exposed region or a nearby pocket. Its size and electronic properties can be fine-tuned to improve selectivity and physicochemical properties.

  • Diversification at the Amino Group: The nature of the substituent introduced at the aniline nitrogen is critical for achieving potency and selectivity. Large, hydrophobic groups can occupy the hydrophobic pocket adjacent to the ATP-binding site, while more polar groups can extend towards the solvent-exposed region to improve solubility. For instance, in the development of ALK/EGFR dual kinase inhibitors, complex acrylamide moieties have been appended to similar aniline cores to achieve potent and selective inhibition[4].

Logical Flow of SAR Exploration

SAR_Logic Start Core Scaffold: 5-Chloro-2-(ethanesulfonyl)aniline Amides Amide Derivatives Start->Amides Sulfonamides Sulfonamide Derivatives Start->Sulfonamides Amines Substituted Amines Start->Amines Ureas Urea/Thiourea Derivatives Start->Ureas Potency Increased Potency? Amides->Potency Sulfonamides->Potency Amines->Potency Ureas->Potency Potency->Start No, Redesign Selectivity Improved Selectivity? Potency->Selectivity Yes Selectivity->Start No, Redesign PK_Props Favorable PK? Selectivity->PK_Props Yes PK_Props->Start No, Redesign Lead Lead Candidate PK_Props->Lead Yes

Caption: Decision-making workflow for the optimization of 5-Chloro-2-(ethanesulfonyl)aniline derivatives.

Future Directions and Conclusion

The 5-Chloro-2-(ethanesulfonyl)aniline scaffold represents a promising, yet underexplored, area of chemical space for the development of novel therapeutics. The logical synthetic routes and predictable reactivity of this core make it an attractive starting point for medicinal chemistry campaigns. The strong precedent for substituted anilines as potent kinase inhibitors provides a clear and compelling direction for the application of its derivatives.

Future work should focus on the following:

  • Execution and Optimization of the Proposed Synthesis: The synthesis of the core scaffold needs to be performed and optimized to provide a reliable source of the starting material.

  • Library Synthesis and Screening: A diverse library of derivatives should be synthesized based on the diversification strategies outlined. This library should then be screened against a panel of kinases implicated in various cancers.

  • In-depth SAR Studies: For active compounds, a detailed SAR study should be undertaken to optimize potency, selectivity, and pharmacokinetic properties.

  • Exploration of Other Therapeutic Areas: While oncology is a primary focus, the potential of these derivatives in other areas, such as infectious diseases, should not be overlooked, given the known activities of related sulfonamides[2][3].

References

  • Structure-affinity relationships of 12-sulfonyl derivatives of 5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquino[2,1-g][1 ,6] naphthyridines at alpha-adrenoceptors. PubMed. Available at: [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Available at: [Link]

  • Method for manufacture of 5-chloro-2, 4-bis (methylsulfamyl)-aniline. Google Patents.
  • Synthesis method of 5-chloro-2-methyl aniline. Google Patents.
  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. Available at: [Link]

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed Central. Available at: [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. PubMed. Available at: [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University. Available at: [Link]

  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a. Baxendale Group. Available at: [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journals. Available at: [Link]

  • PROCESS FOR PRODUCING ANILINE DERIVATIVE. European Patent Office. Available at: [Link]

  • Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor. PubMed. Available at: [Link]

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. Available at: [Link]

  • Scheme 7: (A) Known biological activities related to aniline derivatives. ResearchGate. Available at: [Link]

  • Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Diazotization Protocols for 5-Chloro-2-(ethanesulfonyl)aniline

Executive Summary This application note details the methodological framework for the diazotization of 5-Chloro-2-(ethanesulfonyl)aniline (CAS: 13243-92-0). This substrate presents specific synthetic challenges due to the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for the diazotization of 5-Chloro-2-(ethanesulfonyl)aniline (CAS: 13243-92-0). This substrate presents specific synthetic challenges due to the electronic deactivation and steric hindrance imposed by the ortho-ethanesulfonyl moiety.

Standard aqueous diazotization (HCl/NaNO₂) often results in incomplete conversion or heterogeneous slurries due to the low basicity and poor aqueous solubility of the amine. Therefore, this guide prioritizes Nitrosyl Sulfuric Acid (anhydrous) and Acetic Acid-Based protocols. These methods ensure homogeneous reaction conditions, stoichiometric control, and high-fidelity generation of the diazonium intermediate for downstream applications such as Sandmeyer reactions or azo coupling.

Chemical Context & Mechanistic Analysis[1][2][3][4][5]

Substrate Analysis

The target molecule contains two electron-withdrawing groups (EWGs):

  • Ethanesulfonyl group (-SO₂Et) at C2: A strong EWG that significantly lowers the electron density on the amine nitrogen, reducing its basicity (

    
     of conjugate acid estimated < 1.0). It also introduces steric bulk at the ortho position.
    
  • Chlorine atom (-Cl) at C5: A weak EWG (inductive) but electron-donating by resonance; however, its meta-position relative to the amine reinforces the overall deactivation.

The Challenge

In dilute aqueous acid (e.g., 2M HCl), 5-Chloro-2-(ethanesulfonyl)aniline exists primarily as the free base rather than the soluble ammonium salt. Adding sodium nitrite to a suspension of the free amine often leads to the formation of triazenes (via coupling of the diazonium salt with unreacted amine) or tarry byproducts, rather than the clean diazonium species.

The Solution: Nitrosonium Ion ( )

To overcome the low nucleophilicity of the amine, we must use a potent nitrosating agent. The nitrosonium ion (


), generated in concentrated sulfuric acid or glacial acetic acid, is significantly more electrophilic than the nitrous acid anhydride (

) present in aqueous conditions.

Experimental Protocols

Method A: Nitrosyl Sulfuric Acid (The "Gold Standard")

Recommended for scale-up and maximum conversion efficiency.

Reagents:

  • 5-Chloro-2-(ethanesulfonyl)aniline (1.0 equiv)

  • Sodium Nitrite (

    
    ), dry powder (1.05 – 1.10 equiv)
    
  • Concentrated Sulfuric Acid (

    
    ), 98% (5–10 volumes relative to amine mass)
    
  • Propionic acid (Optional co-solvent for viscosity control)

Protocol:

  • Preparation of Nitrosyl Sulfuric Acid:

    • Charge concentrated

      
       into a dry reactor.
      
    • Cool to 15–20 °C.

    • Slowly add solid

      
       portion-wise with vigorous stirring. Caution: Exothermic.
      
    • Stir at 60–70 °C for 30 minutes until complete dissolution occurs (clear/pale yellow solution), ensuring full conversion to

      
      .
      
    • Cool the mixture to 0–5 °C.

  • Diazotization:

    • Dissolve or suspend 5-Chloro-2-(ethanesulfonyl)aniline in a minimum amount of glacial acetic acid or warm

      
       (if stable).
      
    • Add the amine solution slowly (dropwise) to the pre-formed nitrosyl sulfuric acid at 0–5 °C.

    • Critical Control: Maintain internal temperature < 10 °C. The ortho-sulfonyl group destabilizes the diazonium salt thermally; overheating will cause dediazoniation (nitrogen evolution).

  • Completion & Quench:

    • Stir at 0–5 °C for 1–2 hours.

    • QC Check: Perform a starch-iodide test (instant black/blue = excess nitrite present). If negative, add small aliquots of nitrosyl sulfuric acid.

    • Urea Quench: Once conversion is confirmed by TLC (mini-workup) or HPLC, add sulfamic acid or urea to destroy excess nitrous acid.

Method B: The Meerwein Modification (Acetic Acid/HCl)

Recommended for laboratory scale (<10g) or when anhydrous


 is undesirable.

Reagents:

  • Substrate (1.0 equiv)

  • Glacial Acetic Acid (

    
    )
    
  • Conc. HCl (37%)

  • Sodium Nitrite (aqueous solution, 40% w/v)

Protocol:

  • Dissolution:

    • Suspend the aniline in Glacial Acetic Acid (approx. 10 mL per gram).

    • Add Conc.[1][2] HCl (2.5 – 3.0 equiv). The mixture may warm up; cool to 0–5 °C. The amine may partially precipitate as the hydrochloride salt, which is fine if the particle size is small.

  • Nitrosation:

    • Add the aqueous

      
       solution dropwise below the surface of the liquid (using a syringe or dropping funnel) to prevent loss of nitrous gases.
      
    • Maintain temperature < 5 °C.[3][4]

    • The slurry should gradually clear as the soluble diazonium salt forms.

  • Workup:

    • Precipitate the diazonium salt by adding cold diethyl ether (if isolation is strictly necessary—dangerous) or use the solution directly for the subsequent coupling/Sandmeyer step.

Process Visualization (Mechanism & Workflow)

The following diagram illustrates the pathway using Method A, highlighting the critical intermediate transitions.

DiazotizationWorkflow Start Start: 5-Chloro-2-(ethanesulfonyl)aniline Activation Activation: Amine Nucleophilic Attack on NO+ Start->Activation Slow Addition (<5°C) ReagentPrep Reagent Prep: NaNO2 + H2SO4 → [NO]+[HSO4]- ReagentPrep->Activation Source of NO+ Intermediate Intermediate: N-Nitrosoammonium Ion Activation->Intermediate Fast Dehydration Dehydration: Loss of H2O (-H+) Intermediate->Dehydration Acid Catalyzed Product Product: Aryl Diazonium Bisulfate (Ar-N2+ HSO4-) Dehydration->Product Stable at 0°C SideReaction Risk: Thermal Decomposition (N2 loss → Aryl Cation) Product->SideReaction If T > 10°C

Caption: Figure 1. Mechanistic workflow for Nitrosyl Sulfuric Acid diazotization. Note the critical temperature control to prevent dediazoniation.

Troubleshooting & Quality Control

Table 1: Common Issues and Remediation

ObservationProbable CauseCorrective Action
Incomplete Dissolution Amine salt insolubility in chosen solvent.Switch from Method B (AcOH) to Method A (H₂SO₄). Ensure particle size of starting material is fine (mortar/pestle).
Tarry/Oily Product "Diazo-tars" forming via coupling with unreacted amine.Acid Deficiency: Ensure pH < 1 or high acidity. Addition Rate: Add amine slower to the nitrosating agent (Reverse Addition).
Gas Evolution (Foaming) Decomposition of diazonium salt.[3]Temperature is too high (>10°C). Cool reactor immediately. Check if catalysis by metal ions (Cu, Fe) is occurring.
Negative Starch-Iodide Insufficient Nitrite.Add 0.1 equiv aliquots of NaNO₂ until a stable blue/black color persists for >15 mins.

Safety & Stability (Critical)

  • Explosion Hazard: Diazonium salts of sulfonyl anilines are energetic. Never isolate the dry salt unless using a stabilizing counter-ion like tetrafluoroborate (

    
    ) or hexafluorophosphate (
    
    
    
    ). Always process the solution immediately.
  • Thermal Runaway: The decomposition of the diazonium species is exothermic. If cooling fails, a runaway reaction may occur, releasing nitrogen gas rapidly.

  • Toxicity: 5-Chloro-2-(ethanesulfonyl)aniline and its diazonium derivative are likely toxic and skin sensitizers. Use double nitrile gloves and work in a fume hood.

References

  • Organic Syntheses, Coll. Vol. 2, p. 583 (1943). Diazotization of weakly basic amines using Nitrosyl Sulfuric Acid.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Baxendale, I. R., et al. "Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor." Organic & Biomolecular Chemistry, 2013. (Discusses stability of sulfonyl-substituted diazonium salts).

  • Filimonov, V. D., et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[5] Organic Letters, 2008, 10(18), 3961–3964.[5] (Alternative stable counter-ions).

Sources

Application

Reagents for Nucleophilic Substitution of 5-Chloro-2-(ethanesulfonyl)aniline: A Detailed Guide for Researchers

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of reagents and protocols for the nucleophilic substitution of 5-Chloro-2-(ethanesulfonyl)aniline....

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of reagents and protocols for the nucleophilic substitution of 5-Chloro-2-(ethanesulfonyl)aniline. This valuable building block is frequently utilized in the synthesis of pharmacologically active compounds, and a thorough understanding of its reactivity is crucial for the efficient development of novel chemical entities.

Introduction: The Strategic Importance of 5-Chloro-2-(ethanesulfonyl)aniline

5-Chloro-2-(ethanesulfonyl)aniline is a key intermediate in medicinal chemistry due to its unique electronic and structural features. The presence of a strong electron-withdrawing ethanesulfonyl group ortho to a chloro leaving group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The aniline moiety, while also influencing the ring's electronics, provides a valuable handle for further synthetic modifications. This combination of functionalities makes it a versatile scaffold for the synthesis of a diverse range of substituted anilines, which are prevalent in numerous drug candidates.

This document will delve into the mechanistic underpinnings of nucleophilic substitution on this substrate and provide detailed, actionable protocols for reactions with common classes of nucleophiles, including amines, alcohols, and thiols.

Mechanistic Considerations: Activating the Ring for Substitution

The feasibility of nucleophilic aromatic substitution on 5-Chloro-2-(ethanesulfonyl)aniline is primarily governed by the principles of the SNAr mechanism. This reaction typically proceeds through a two-step addition-elimination pathway.

Diagram of the SNAr Mechanism:

SNAr_Amination_Workflow A 1. Combine Reactants - 5-Chloro-2-(ethanesulfonyl)aniline - Amine - Base - Solvent B 2. Reaction - Heat under inert atmosphere (80-150 °C) A->B C 3. Monitoring - TLC or LC-MS B->C D 4. Work-up - Quench with water - Extraction C->D Reaction Complete E 5. Purification - Column Chromatography D->E F Product (N-substituted aniline) E->F

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 5-Chloro-2-(ethanesulfonyl)aniline

Case ID: REC-5C2ESA-001 Subject: Solvent Selection & Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Solvent Selection Matrix Compound Analysis: 5-Chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-5C2ESA-001 Subject: Solvent Selection & Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Solvent Selection Matrix

Compound Analysis: 5-Chloro-2-(ethanesulfonyl)aniline (CAS: 74159-75-4) presents a unique purification challenge. The molecule contains a polar sulfonyl group (strong hydrogen bond acceptor) and a primary amine (hydrogen bond donor), creating a "push-pull" electronic system. However, the 5-chloro and ethyl substituents add lipophilicity.

The Challenge: This compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing directly, particularly in the presence of water or rapid cooling. The sulfonyl group also increases water solubility compared to simple chloro-anilines, making yield loss in aqueous mother liquors a risk.

Recommended Solvent Systems
Solvent SystemRoleSuitability RatingTechnical Rationale
Ethanol (95%) Primary⭐⭐⭐⭐⭐ (Best) Balances the polarity of the sulfone with the lipophilicity of the chloro-ring. 95% EtOH provides a small water content to aid polarity without causing premature precipitation.
Methanol / Water Binary⭐⭐⭐⭐ Excellent for high-yield recovery. Methanol dissolves the compound readily; water acts as a strong anti-solvent. Risk: Oiling out if water is added too fast.
Toluene Alternative⭐⭐⭐ Best for removing polar, tarry impurities (oxidation byproducts) which are insoluble in hot toluene. Requires higher temperatures.
Ethyl Acetate / Heptane Binary⭐⭐ Useful if the crude material is very wet or contains non-polar impurities. Offers slow, controlled crystal growth.[1]

Detailed Experimental Protocol

Standard Operating Procedure (SOP): Ethanol Recrystallization

Objective: Purify crude 5-Chloro-2-(ethanesulfonyl)aniline to >98% HPLC purity.

Reagents:

  • Crude 5-Chloro-2-(ethanesulfonyl)aniline

  • Ethanol (Absolute or 95%)

  • Activated Carbon (Optional, for color removal)[2]

Workflow Diagram:

RecrystallizationWorkflow Start Start: Crude Solid Dissolve Dissolve in Boiling EtOH (Min. Volume) Start->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor Carbon Add Activated Carbon (Hot Filtration) CheckColor->Carbon Yes CoolRT Cool to Room Temp (Slowly, with stirring) CheckColor->CoolRT No Carbon->CoolRT CheckOil Did it Oil Out? CoolRT->CheckOil Reheat Reheat & Add Seed Crystal CheckOil->Reheat Yes CoolIce Cool to 0-5°C CheckOil->CoolIce No Reheat->CoolRT Filter Vacuum Filtration CoolIce->Filter Dry Dry in Vacuum Oven (40°C) Filter->Dry

Figure 1: Decision logic for the recrystallization of sulfonyl anilines, emphasizing the critical "Oiling Out" checkpoint.

Step-by-Step Guide:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add boiling Ethanol (approx. 3-5 mL per gram of solid).

    • Scientist's Note: Do not add excess solvent initially.[2] The sulfonyl group makes dissolution endothermic; it may require vigorous boiling to fully dissolve.

  • Decolorization (If needed): If the solution is dark brown/purple (typical aniline oxidation), remove from heat, add activated carbon (1-2% w/w), stir for 5 minutes, and filter hot through a pre-warmed Celite pad.

  • Nucleation: Allow the filtrate to cool to room temperature slowly .

    • Critical Step: If the solution turns milky or deposits oil droplets, STOP . Reheat until clear, add a "seed crystal" of pure material, and let it cool undisturbed.

  • Crystallization: Once solid crystals are visible at room temperature, transfer the flask to an ice bath (0–5°C) for 30 minutes to maximize yield.

  • Filtration: Collect solids via vacuum filtration.[1] Wash the cake with cold Ethanol (-10°C).

  • Drying: Dry under vacuum at 40–45°C.

    • Warning: Sulfones can trap solvent in the lattice. Ensure constant weight is achieved.

Troubleshooting Guide: The "Oiling Out" Phenomenon

Issue: The product separates as a liquid oil at the bottom of the flask instead of crystals. Cause: The melting point of the solvated compound is lower than the saturation temperature of the solvent mixture. This is extremely common with ethyl sulfonyl derivatives.

Rescue Protocol:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Dilute: Add a small amount of additional solvent (5-10% more Ethanol). This raises the purity of the mother liquor relative to the solute, slightly lowering the saturation temperature.

  • Seed: As the solution cools to just above the expected oiling temperature, add a seed crystal.

  • Agitate: Vigorously stir or scratch the glass side of the flask. This provides nucleation sites for the crystal lattice to form over the amorphous oil phase.

Frequently Asked Questions (FAQs)

Q: Why is my recovered solid pink or purple? A: This indicates oxidation of the amino group. While the sulfonyl group is electron-withdrawing and stabilizes the ring somewhat, the amine is still susceptible to air oxidation.

  • Fix: Perform the recrystallization under a Nitrogen blanket. Use activated carbon during the hot filtration step. Ensure the drying oven is not too hot (>60°C), which can accelerate surface oxidation.

Q: Can I use water as a co-solvent to improve yield? A: Yes, but with caution. Water is a potent anti-solvent for this molecule.

  • Method: Dissolve in hot Methanol or Ethanol. Add hot water dropwise until persistent cloudiness appears. Add one drop of alcohol to clear it. Then cool.

  • Risk: Adding cold water or adding water too fast will almost guarantee the formation of an oil or an amorphous gum that is difficult to filter.

Q: My yield is low (<60%). Where is the product? A: The ethanesulfonyl group imparts significant polarity.

  • Check the Mother Liquor: Evaporate the filtrate to see how much solid remains.

  • pH Adjustment: The aniline nitrogen can be protonated. Ensure your solvent is neutral. If the crude was an HCl salt, you must neutralize it with a base (like Sodium Acetate) before recrystallizing in organic solvents, or recrystallize the salt form itself from water/ethanol.

References

  • Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8479, Sulfanilic acid (Analogous Sulfonyl Aniline Data). Retrieved from [Link]

Sources

Optimization

Stability of 5-Chloro-2-(ethanesulfonyl)aniline under acidic conditions

Technical Support Center: 5-Chloro-2-(ethanesulfonyl)aniline Product Code: [Generic-5C2ESA] CAS: 1635-61-6 (Analogous/Related) Chemical Formula: Executive Summary: Acidic Stability Profile Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-(ethanesulfonyl)aniline

Product Code: [Generic-5C2ESA] CAS: 1635-61-6 (Analogous/Related) Chemical Formula:



Executive Summary: Acidic Stability Profile

Welcome to the technical support hub for 5-Chloro-2-(ethanesulfonyl)aniline . This guide addresses the behavior of this intermediate under acidic conditions.[1]

The Bottom Line: This molecule exhibits high stability against hydrolytic cleavage in non-oxidizing acids (HCl,


, 

) due to the robustness of the sulfone (

) linkage and the aniline core.

The Primary Challenge: The electron-withdrawing nature of the sulfone and chlorine groups significantly reduces the basicity of the amine. Consequently, solubility issues (failure to protonate) are frequently mistaken for instability or degradation.

Part 1: Critical Stability Data

ParameterConditionOutcomeTechnical Note
Hydrolysis 1M HCl, 25°C, 24hStable No cleavage of C-S or C-N bonds observed.
Hydrolysis 6M HCl, Reflux, 4hStable Sulfone group resists dealkylation/desulfonylation.
Solubility pH 4-6 (Acetic Acid)Poor Low pKa prevents full protonation; compound remains as free base precipitate.
Solubility pH < 1 (1M HCl)Good Forms soluble anilinium salt.
Oxidation

/ Oxidizing Acids
Unstable Risk of amine oxidation or ring nitration.
Nitrosation Acid +

Reactive Forms diazonium salt (unstable >5°C).

Part 2: Troubleshooting Guides & FAQs

Module A: Solubility & "False" Degradation

Q: I dissolved the compound in dilute acid (0.1 M HCl or 10% Acetic Acid), but it precipitated over time or never fully dissolved. Is it degrading?

A: It is likely not degrading ; it is failing to protonate.

The Mechanism: The ethylsulfonyl group (


) is a strong electron-withdrawing group (EWG). It pulls electron density away from the aromatic ring, and consequently, away from the nitrogen lone pair.
  • Standard Aniline pKa: ~4.6

  • 5-Chloro-2-(ethanesulfonyl)aniline pKa: Estimated ~0.5 – 1.5.

The Fix: Because the basicity is drastically reduced, weak acids or low concentrations of strong acids cannot shift the equilibrium fully to the soluble anilinium salt.

  • Increase Acidity: Use 1M to 3M HCl or

    
     . Ensure the pH is significantly below the pKa (aim for pH < 0).
    
  • Cosolvents: If high acidity is contraindicated, use a water-miscible organic cosolvent (Acetonitrile or Methanol) to dissolve the free base before adding acid.

Visualization: Protonation Equilibrium

SolubilityLogic cluster_0 Troubleshooting Outcome FreeBase Free Base (Neutral) Poor Water Solubility Equilibrium Equilibrium (pKa ~ 1.0) FreeBase->Equilibrium + H+ Acid Acid (H+) Acid->Equilibrium Equilibrium->FreeBase pH > 2 (Weak Acid) Salt Anilinium Salt (Cationic) High Water Solubility Equilibrium->Salt pH < 0 (Strong Acid)

Caption: The solubility depends critically on pH. Weak acids result in the insoluble free base (red path), while strong acids drive formation of the soluble salt (green path).

Module B: Reactivity & Diazotization Issues

Q: I am trying to use this intermediate for a coupling reaction, but the yield is low. Is the sulfone interfering?

A: The sulfone is not chemically interfering, but it is deactivating the amine toward the initial reaction with the nitrosonium ion.

The Issue: In standard diazotization (HCl +


), the rate-limiting step is the attack of the amine on the nitrosating agent. Your amine is electron-deficient (nucleophilicity is low).

The Solution:

  • Avoid Excess Water: Standard aqueous conditions may be too slow, leading to side reactions (tar formation).

  • Use Nitrosyl Sulfuric Acid: Perform the diazotization in concentrated sulfuric acid or acetic acid using nitrosyl sulfuric acid. This generates a more potent electrophile (

    
    ) than aqueous nitrite.
    
  • Temperature Control: Maintain 0–5°C strictly. The resulting diazonium salt is sensitive to thermal decomposition (hydrolysis to the phenol).[2]

Module C: Analytical Interference

Q: My HPLC retention time shifts when I change the pH of my mobile phase. Is the compound unstable?

A: No, this is a pH-dependent speciation effect.

  • Acidic Mobile Phase (0.1% TFA): The compound exists as the charged anilinium ion (elutes earlier, less retained).

  • Neutral/Basic Mobile Phase: The compound exists as the neutral free base (elutes later, more retained).

Recommendation: For robust QC methods, use a buffered mobile phase (e.g., Phosphate buffer pH 3.0) rather than just an acid modifier, to lock the protonation state.

Part 3: Standard Operating Procedure (SOP)

Protocol: Acid Stability Stress Test

Use this protocol to validate stability for your specific application.

Materials:

  • 5-Chloro-2-(ethanesulfonyl)aniline (100 mg)

  • 1M HCl (10 mL)

  • HPLC Vials

  • Heating block (set to 60°C)

Workflow:

  • Preparation: Dissolve 100 mg of substance in 10 mL of 1M HCl . (Note: If it does not dissolve clear, add 10% Acetonitrile).

  • Baseline: Immediately filter an aliquot and inject into HPLC (Time

    
    ).
    
  • Stress: Place the remaining solution in a sealed vial at 60°C.

  • Sampling: Sample at 4 hours, 8 hours, and 24 hours.

  • Analysis: Compare area% of the main peak.

    • Pass Criteria:

      
       recovery relative to 
      
      
      
      .
    • Fail Criteria: Appearance of new peaks at RRT (Relative Retention Time) ~0.8 (Hydrolysis to phenol) or RRT < 0.5 (Desulfonylation - highly unlikely).

Visualizing the Degradation Logic

DegradationPathways cluster_conditions Environmental Conditions Compound 5-Chloro-2-(ethanesulfonyl)aniline Stable NO REACTION (Compound Intact) Compound->Stable Pure Acid (HCl/H2SO4) Diazo Diazonium Salt (Unstable Intermediate) Compound->Diazo + NaNO2 (Trace) AcidHeat Acid + Heat (60°C) Nitrite Acid + Nitrite (Impurity) Phenol Hydrolysis Product (Phenol derivative) Diazo->Phenol Warm (>5°C) + H2O

Caption: In pure acid, the compound is stable. Degradation usually requires the presence of nitrite impurities (leading to diazotization) or extreme thermal forcing.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 23: Electrophilic Aromatic Substitution - Discusses the stability and directing effects of Sulfone groups).

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. (Authoritative source on pKa values and electron-withdrawing effects of sulfonyl groups).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Diazotization of weakly basic amines).

  • Zollinger, H. (1991). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. VCH. (Specific reference for 2-sulfonyl aniline intermediates in dye synthesis).

Sources

Troubleshooting

Overcoming steric hindrance in 5-Chloro-2-(ethanesulfonyl)aniline derivatives

Topic: Overcoming Steric & Electronic Deactivation in 5-Chloro-2-(ethanesulfonyl)aniline Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist Substrate Analysis: Know Your Enemy Before...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Deactivation in 5-Chloro-2-(ethanesulfonyl)aniline

Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Substrate Analysis: Know Your Enemy

Before attempting any reaction, you must understand why 5-Chloro-2-(ethanesulfonyl)aniline is a "problem substrate." It presents a dual-failure mode for standard nucleophilic attacks:

  • Electronic Deactivation (The "Dead" Nucleophile): The

    
     group at the ortho position is a powerful electron-withdrawing group (EWG). It pulls electron density away from the amine via induction (
    
    
    
    ) and resonance (
    
    
    ), dropping the pKa of the conjugate acid significantly (estimated pKa
    
    
    1.5–2.5, compared to
    
    
    4.6 for unsubstituted aniline). The amine lone pair is effectively unavailable.
  • Steric Blockade (The "Wall"): The ethyl-sulfonyl group is bulky. Unlike a planar nitro group, the tetrahedral sulfur and the rotating ethyl tail create a dynamic steric shield around the amine nitrogen, physically blocking the approach of electrophiles.

Implication: Standard protocols (HATU/DIPEA, EDC/NHS, mild heating) will result in <5% conversion or recovered starting material. You must use "Force Multiplier" conditions.

Troubleshooting Module: Amide Coupling

User Question:

"I've tried HATU, EDC, and PyBOP with 5 equivalents of base in DMF at 60°C. I only see starting material. Is my reagent bad?"

Diagnostic:

Your reagent is likely fine.[1] The problem is that the activated ester (OBt/OAt) formed by HATU is not electrophilic enough to capture your deactivated aniline. You need a more reactive intermediate: an Acid Chloride or a Mixed Anhydride .[2]

Protocol A: The Ghosez's Reagent Method (Gold Standard)

Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions. This avoids the harsh acidic conditions of


 while generating a highly reactive electrophile.

Step-by-Step Workflow:

  • Activation: Dissolve Carboxylic Acid (1.1 equiv) in dry DCM (0.2 M). Add Ghosez's Reagent (1.2 equiv). Stir at RT for 1–2 hours.

    • Checkpoint: Monitor by TLC (acid to acid chloride conversion).

  • Coupling: Add the 5-Chloro-2-(ethanesulfonyl)aniline (1.0 equiv) directly to the mixture.

  • Base Addition: Add dry Pyridine (3.0 equiv) or 2,6-Lutidine.

    • Why? Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acyl pyridinium salt.

  • Execution: Stir at RT. If no reaction after 4 hours, heat to reflux (40°C).

Protocol B: The T3P "Force" Method

If you cannot use acid chlorides (e.g., acid-sensitive protecting groups), use T3P (Propanephosphonic acid anhydride).

ParameterRecommendationReason
Reagent T3P (50% in EtOAc)Forms a highly reactive mixed anhydride.
Stoichiometry 2.0 – 3.0 equivExcess required to drive equilibrium.
Base N-Methylimidazole (NMI) Stronger nucleophile than pyridine; catalyzes the attack.
Solvent EtOAc or 2-MeTHFT3P works best in non-polar/aprotic solvents.
Temp 60°C – 80°CHeat is non-negotiable for this substrate.
Decision Logic: Amide Coupling

AmideLogic Start Start: Amide Coupling AcidSensitive Is the Acid Sensitive to HCl? Start->AcidSensitive Ghosez Protocol A: Ghosez's Reagent AcidSensitive->Ghosez No T3P Protocol B: T3P + NMI AcidSensitive->T3P Yes Success Isolate Product Ghosez->Success Failure Still No Reaction? Ghosez->Failure T3P->Success T3P->Failure Deprotonate Protocol C: Pre-deprotonation (LiHMDS) then Acid Chloride Failure->Deprotonate

Figure 1: Decision matrix for selecting the correct coupling strategy based on acid stability.

Troubleshooting Module: Buchwald-Hartwig Amination

User Question:

"I am trying to couple this aniline with an aryl bromide. Pd2(dba)3/BINAP failed. What ligand should I use?"

Diagnostic:

BINAP is insufficient for this substrate. You are fighting two battles:

  • Binding: The aniline is too bulky to bind to the Pd center if the ligand is also crowding the sphere.

  • Reductive Elimination: The aniline is electron-poor, making the reductive elimination step slow and prone to side reactions (beta-hydride elimination).

The Solution: BrettPhos & t-BuBrettPhos

You need a ligand that is bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition. BrettPhos (and its precatalysts) is the industry standard for this specific class of "impossible" anilines.

Optimized Protocol:

  • Catalyst: Pd-BrettPhos-G3 or G4 precatalyst (2–5 mol%).

    • Note: Do not mix Pd source and ligand manually if possible; use the pre-formed precatalyst to ensure active species formation.

  • Base: LiHMDS (1.0 M in THF) or NaOtBu .

    • Critical: Weak bases (Carbonates) will fail. You must deprotonate the aniline to make it a viable nucleophile for the Palladium center.

  • Solvent: Toluene or Dioxane (anhydrous).

  • Temperature: 80°C – 100°C.

Mechanism of Failure vs. Success

Buchwald Aniline 5-Cl-2-SO2Et-Aniline Base Weak Base (Cs2CO3) Aniline->Base StrongBase Strong Base (LiHMDS) Aniline->StrongBase PathFail Neutral Amine Cannot Bind Pd Base->PathFail PathSuccess Anilide Anion Binds Rapidly StrongBase->PathSuccess PdCenter Pd-Ligand Complex PathSuccess->PdCenter

Figure 2: The necessity of strong bases (LiHMDS) to generate the active anilide species for metal coordination.

Troubleshooting Module: Sulfonylation

User Question:

"I need to make the sulfonamide. The sulfonyl chloride just hydrolyzes before reacting with the aniline."

Diagnostic:

The nucleophilicity of your aniline is lower than that of water (even trace moisture). You cannot rely on the "proton sponge" method (pyridine as solvent). You must switch to the Anion Method .

Protocol: The "Anion" Method

Instead of using a base to scavenge protons after the attack, use a base to create a nucleophile before the attack.

  • Deprotonation: Dissolve 5-Chloro-2-(ethanesulfonyl)aniline in dry THF. Cool to 0°C.

  • Activation: Add NaH (60% dispersion, 2.0 equiv) carefully.

    • Observation: Evolution of H2 gas. The solution often turns bright yellow/orange (formation of the anilide anion).

    • Wait: Stir for 15–30 mins to ensure full deprotonation.

  • Coupling: Add the sulfonyl chloride (1.1 equiv) dropwise.

  • Completion: Warm to RT. Reaction is usually instant upon addition.

Summary of Recommended Conditions

Reaction ClassPrimary ReagentBaseSolventCritical Note
Amide Coupling Ghosez's Reagent PyridineDCMConverts acid to acid chloride in situ.
Amide Coupling (Alt) T3P (50%) N-MethylimidazoleEtOAcRequires heat (60°C+).
Buchwald-Hartwig BrettPhos Pd G3 LiHMDS / NaOtBuTolueneWeak bases will fail.
Sulfonylation Sulfonyl ChlorideNaH THFPre-deprotonate to form anion.
SnAr (Nucleophilic) ElectrophileNaH / KHMDS DMFAniline must be deprotonated first.

References

  • Ghosez's Reagent Methodology: Ghosez, L., et al. "Use of 1-Chloro-N,N,2-trimethyl-1-propenylamine for the Synthesis of Amides." Organic Syntheses, Coll. Vol. 7, p. 490.

  • T3P Coupling for Hindered Amines: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, 2011, 13(19), 5048–5051.

  • Buchwald-Hartwig Ligand Selection (BrettPhos): Maitre, P., et al. "BrettPhos-Palladium Catalyzed C-N Cross-Coupling Reactions of Primary Alkylamines with Aryl Chlorides." Journal of the American Chemical Society, 2008, 130(41), 13552–13554.

  • Reaction of Electron-Deficient Anilines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Comparative NMR Profiling of 5-Chloro-2-(ethanesulfonyl)aniline

Executive Summary 5-Chloro-2-(ethanesulfonyl)aniline (also known as 2-amino-4-chlorophenyl ethyl sulfone) is a critical scaffold in the synthesis of sulfonamide antibiotics and 5-HT6 receptor antagonists. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-(ethanesulfonyl)aniline (also known as 2-amino-4-chlorophenyl ethyl sulfone) is a critical scaffold in the synthesis of sulfonamide antibiotics and 5-HT6 receptor antagonists. Its structural integrity is defined by the coexistence of a strongly electron-withdrawing sulfonyl group and an electron-donating amino group on the same benzene ring.

This guide provides a definitive protocol for the 1H NMR analysis of this compound. Unlike standard spectral lists, this document focuses on comparative differentiation —specifically, how to distinguish this molecule from its methyl-analog impurities and regioisomers using spin-spin coupling analysis.

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and resolution of the labile amine protons, strict adherence to solvent and concentration parameters is required.

Methodology
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (99.8% D).

    • Rationale: DMSO is preferred over CDCl3 for sulfonyl anilines. The high polarity of DMSO disrupts intermolecular H-bonding, sharpening the amino (-NH2) proton signals and preventing peak broadening often seen in chloroform.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Workflow Visualization

NMR_Workflow Fig 1. Optimized NMR Acquisition Workflow for Sulfonyl Anilines Sample Sample: 10mg Solid Prep Dissolution & Filtration (Remove undissolved salts) Sample->Prep Solvent Solvent: DMSO-d6 (Polarity Stabilization) Solvent->Prep Acq Acquisition (ns=16, d1=2.0s) Prep->Acq Process Processing (LB=0.3Hz, Phase Corr.) Acq->Process

Spectral Analysis & Assignment

The spectrum of 5-Chloro-2-(ethanesulfonyl)aniline is characterized by three distinct regions: the aliphatic ethyl chain, the exchangeable amine, and the trisubstituted aromatic ring.

A. Aliphatic Region (Ethyl Group)

This is the primary diagnostic region for confirming the ethyl vs. methyl sulfone substitution.

  • Methyl Terminus (-CH3): ~1.05 – 1.15 ppm (Triplet, J ≈ 7.3 Hz).

  • Methylene Linker (-CH2-): ~3.10 – 3.30 ppm (Quartet, J ≈ 7.3 Hz).

    • Note: The methylene protons are significantly deshielded (shifted downfield) due to the direct attachment to the electron-withdrawing Sulfonyl (SO2) group.

B. Aromatic Region (ABX System)

The aromatic ring presents a 1,2,4-substitution pattern. The sulfonyl group at Position 2 exerts a strong deshielding effect (anisotropy) on the adjacent proton.

PositionProtonChemical Shift (δ)MultiplicityCoupling (Hz)Assignment Logic
H3 Ortho to SO27.60 – 7.75 Doublet (d)J ≈ 8.5Most deshielded due to SO2 proximity (EWG).
H6 Ortho to NH26.75 – 6.90 Doublet (d)J ≈ 2.0Shielded by NH2 (EDG). Shows meta-coupling to H4.
H4 Meta to SO26.60 – 6.75 Doublet of Doublets (dd)J ≈ 8.5, 2.0Coupled ortho to H3 and meta to H6.
C. Exchangeable Region
  • Amino Group (-NH2): ~6.00 – 6.50 ppm (Broad Singlet).

    • Validation: Upon addition of D2O, this peak will disappear (H/D exchange), confirming it is not an aromatic impurity.

Comparative Analysis: The "Alternative" Matrix

In synthesis, the two most common errors are (1) accidental methylation instead of ethylation, or (2) regioisomer formation. The table below outlines how to distinguish the target product from these specific alternatives.

Comparative Data Table
FeatureTarget: 5-Cl-2-(ethanesulfonyl)aniline Alternative 1: Methyl Analog (5-Cl-2-mesylaniline)Alternative 2: Regioisomer (4-Cl-2-(ethanesulfonyl)aniline)
Aliphatic Pattern Quartet (2H) + Triplet (3H) Singlet (3H) (~3.1 ppm)Quartet + Triplet (Same as target)
Aromatic H3 Doublet (Ortho coupling)DoubletSinglet (Isolated between Cl and SO2)
Aromatic H6 Doublet (Meta coupling)DoubletDoublet (Ortho coupling to H5)
Differentiation Key Look for the Quartet at 3.2 ppm. Look for a Singlet at 3.1 ppm. Look for an aromatic Singlet.
Structural Logic Diagram

Structure_Logic Fig 2. Decision Tree for Structural Validation Start Unknown Sample Spectrum Check_Aliphatic Check 1.0 - 3.5 ppm Region Start->Check_Aliphatic Decision_Alk Pattern? Check_Aliphatic->Decision_Alk Res_Methyl Singlet only: Methyl Analog (Impurity) Decision_Alk->Res_Methyl Singlet Res_Ethyl Triplet + Quartet: Ethyl Group Confirmed Decision_Alk->Res_Ethyl Qt + Tr Check_Aromatic Check Aromatic Coupling (6.5 - 8.0 ppm) Res_Ethyl->Check_Aromatic Decision_Regio H3 Splitting? Check_Aromatic->Decision_Regio Res_Iso Singlet (s): Wrong Regioisomer (4-Chloro) Decision_Regio->Res_Iso Singlet Res_Target Doublet (d): Target: 5-Chloro-2-(ethanesulfonyl)aniline Decision_Regio->Res_Target Doublet

Troubleshooting & Impurities

When analyzing crude reaction mixtures, be aware of these common spectral contaminants:

  • Residual Ethyl Acetate: Often used in extraction.

    • Signals: Quartet at 4.03 ppm, Singlet at 1.99 ppm, Triplet at 1.17 ppm.

    • Conflict: The triplet of EtOAc (1.17 ppm) overlaps heavily with the ethyl sulfone triplet (~1.10 ppm). Always check the 4.03 ppm region to rule out solvent contamination before integrating the methyl group.

  • Starting Material (2,5-Dichloronitrobenzene):

    • Differentiation: Lacks the aliphatic signals entirely. Aromatic protons will be shifted downfield due to the Nitro group (-NO2) being a stronger EWG than the sulfone.

References

  • General NMR Shifts of Sulfonyl Groups

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for substituent effects).

  • Spectral Database for Organic Compounds (SDBS)

    • National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 319 (Acetone) & No. 2899 (Propanal) [Used for comparative aliphatic splitting logic].[2] [Link]

  • Synthesis & Characterization of Sulfonyl Anilines
  • Solvent Impurity Shifts

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 5-Chloro-2-(ethanesulfonyl)aniline

This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation pathways for 5-Chloro-2-(ethanesulfonyl)aniline (CAS: 15292-17-8). It is designed for analytical chemists and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation pathways for 5-Chloro-2-(ethanesulfonyl)aniline (CAS: 15292-17-8). It is designed for analytical chemists and drug development professionals requiring rigorous structural validation and method development strategies.

Executive Summary & Compound Profile

5-Chloro-2-(ethanesulfonyl)aniline is a critical intermediate in the synthesis of agrochemicals and sulfonamide-class pharmaceuticals. Its structural integrity hinges on the stability of the ortho-positioned amine and ethylsulfonyl groups.

In analytical workflows, distinguishing this compound from its metabolic byproducts (e.g., sulfonic acids) or synthetic impurities (e.g., methyl analogs) is paramount. This guide compares two primary ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to provide a comprehensive fragmentation map.

PropertySpecification
Formula

Exact Mass 219.0121 Da
Molecular Weight 219.69 g/mol
Isotope Pattern Distinct 3:1 (

) signature
Key Structural Features Aryl-Sulfone linkage, Primary Amine, Aryl-Chloride

Comparative Analysis: EI (Hard) vs. ESI (Soft) Ionization

The choice of ionization technique dictates the observed fragmentation landscape. The table below contrasts the utility of each method for this specific sulfone.

FeatureMethod A: Electron Ionization (EI) Method B: ESI-MS/MS (CID)
Primary Ion Radical Cation

(m/z 219)
Protonated Adduct

(m/z 220)
Energy Regime 70 eV (High Energy)Low Energy (Collision Induced)
Dominant Pathway Homolytic cleavage; Radical site initiationHeterolytic cleavage; Charge-remote fragmentation
Key Application Structural Confirmation: Fingerprinting against NIST libraries; impurity identification in raw materials.Quantification: High-sensitivity PK/PD studies; metabolite identification in biological matrices.
Detection Limit ~1-10 pg (SIM mode)~10-100 fg (MRM mode)

Fragmentation Mechanisms & Causality

Understanding why the molecule breaks is as important as where it breaks.

The "Ortho Effect" and Sulfone Rearrangement

The proximity of the amino group (C1) to the ethanesulfonyl group (C2) facilitates unique intramolecular rearrangements.

  • Sulfone-Sulfinate Rearrangement: The

    
     bond isomerizes to a 
    
    
    
    sulfinate ester linkage under high energy, facilitating the extrusion of
    
    
    or
    
    
    .
  • Ethyl Group Ejection:

    • Direct Cleavage: Loss of an ethyl radical (

      
      , 29 Da) to stabilize the sulfonyl cation.
      
    • Beta-Hydrogen Elimination: In ESI, a McLafferty-type rearrangement can eject ethylene (

      
      , 28 Da), leaving a sulfinic acid moiety (
      
      
      
      ).
Diagnostic Fragment Ions (m/z Assignment)
m/z (Nominal)Ion SpeciesMechanism of FormationRelative Abundance (EI)
219

Molecular Ion (Odd mass due to 1 Nitrogen)High
190


-cleavage at Sulfur; Loss of Ethyl group
Base Peak (100%)
155


extrusion via rearrangement
Moderate
126

Combined loss of

and Ethyl (Aryl-Amine core)
High
99

Loss of HCN from the aniline ring (Ring contraction)Low
90/92

Loss of Cl radical (Chlorine isotope pattern lost)Low

Visualizing the Pathway

The following diagram maps the logical flow of fragmentation, highlighting the transition from the parent ion to terminal fragments.

FragmentationPathway M Molecular Ion (M+) m/z 219 (Cl35) M_Et [M - Ethyl]+ m/z 190 (Sulfonyl Cation) M->M_Et - C2H5 (29 Da) Alpha Cleavage M_SO2 [M - SO2]+ m/z 155 (Rearrangement) M->M_SO2 - SO2 (64 Da) S-O Rearrangement Core [M - SO2 - Et]+ m/z 126 (Chloroaniline Core) M_Et->Core - SO2 (64 Da) M_SO2->Core - C2H5 (29 Da) RingFrag Ring Contraction m/z 99 (Loss of HCN) Core->RingFrag - HCN (27 Da)

Caption: Figure 1. Proposed fragmentation tree for 5-Chloro-2-(ethanesulfonyl)aniline showing parallel pathways to the chloroaniline core.

Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: GC-MS Structural Validation (EI)

Objective: Confirm compound identity and purity.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Ethyl Acetate (HPLC Grade).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Ramp: 60°C (1 min) → 20°C/min → 300°C (hold 3 min).

  • MS Source: 230°C, 70 eV.

  • Validation Check: Verify the 3:1 intensity ratio at m/z 219/221. If the ratio deviates >10%, check for co-eluting impurities or detector saturation.

Protocol B: LC-MS/MS Method Development (ESI)

Objective: Optimize MRM transitions for quantification.

  • Infusion: Direct infusion of 1 µg/mL standard in 50:50 MeOH:Water (+0.1% Formic Acid) at 10 µL/min.

  • Source: ESI Positive Mode. Capillary: 3.5 kV.

  • Cone Voltage Ramp: Sweep 20-60V to maximize

    
    .
    
  • Collision Energy (CE) Optimization:

    • Select precursor m/z 220.

    • Ramp CE from 10 to 50 eV.

    • Target Transition: 220 -> 192 (Loss of Ethylene, specific to ESI) or 220 -> 126 (High energy).

Workflow Start Sample Preparation Check Purity Check (UV/HPLC) Start->Check Decision Target Application? Check->Decision GC GC-MS (EI) Structural ID Decision->GC Qualitative LC LC-MS/MS (ESI) Quantification Decision->LC Quantitative Data1 Library Match (NIST) GC->Data1 Data2 MRM Transition Optimization LC->Data2

Caption: Figure 2. Decision matrix for selecting the appropriate ionization workflow based on research goals.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chloroanilines. National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. [Link]

  • Bowie, J. H., et al. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry.[1] [Link]

Sources

Validation

Comparing 5-Chloro-2-(ethanesulfonyl)aniline with other aniline derivatives

This guide provides a comprehensive technical comparison of 5-Chloro-2-(ethanesulfonyl)aniline against its primary structural analogues. It is designed for researchers optimizing lead compounds in medicinal chemistry or...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of 5-Chloro-2-(ethanesulfonyl)aniline against its primary structural analogues. It is designed for researchers optimizing lead compounds in medicinal chemistry or agrochemical synthesis.

Strategic Selection of Electron-Deficient Anilines for Synthesis & Drug Design

Executive Summary & Compound Profile

5-Chloro-2-(ethanesulfonyl)aniline (CAS: 1783-84-2) is a highly specialized building block. Unlike common nitro- or methylsulfonyl-anilines, this compound offers a unique balance of lipophilicity , metabolic stability , and electronic deactivation .

It is primarily used as a scaffold in the development of kinase inhibitors and sulfonylurea herbicides , where the ethyl group provides a critical steric handle that differs from the ubiquitous methylsulfonyl moiety.

FeatureSpecification
IUPAC Name 5-Chloro-2-(ethanesulfonyl)aniline
CAS Number 1783-84-2
Molecular Formula C₈H₁₀ClNO₂S
Molecular Weight 219.69 g/mol
Key Moiety ortho-Ethanesulfonyl (-SO₂Et)
Primary Utility Nucleophilic scaffold for SNAr, Sandmeyer, and Buchwald-Hartwig couplings.

Comparative Analysis: The "Ethanesulfonyl" Advantage

The selection of an aniline intermediate often hinges on the electronic and physical properties of the ortho-substituent. Below is a direct comparison with its two closest competitors: 5-Chloro-2-nitroaniline (the classic precursor) and 2-(Methylsulfonyl)aniline (the standard isostere).

Electronic & Physical Property Comparison
Property5-Chloro-2-(ethanesulfonyl)aniline 5-Chloro-2-nitroaniline 2-(Methylsulfonyl)aniline
Electronic Effect (σₚ) Strong EWG (σₚ ≈ 0.72)Very Strong EWG (σₚ ≈ 0.78)Strong EWG (σₚ ≈ 0.72)
Amine Nucleophilicity Low (Deactivated)Very Low (Highly Deactivated)Low (Deactivated)
Lipophilicity (cLogP) ~1.95 (Balanced)~2.30~1.45 (More Polar)
H-Bond Acceptor Potential Moderate (Sulfone oxygens)High (Nitro oxygens)Moderate
Genotoxicity Risk Lower (Sulfone is generally safer)High (Nitroanilines are often Ames +)Lower
Steric Bulk (A-Value) High (Ethyl tail)Low (Planar)Medium (Methyl)
Interpretation for Application
  • Solubility Modulation: The ethyl group increases lipophilicity compared to the methylsulfonyl analogue. This is crucial when optimizing the ADME profile of a drug candidate that is too polar to cross cell membranes.

  • Safety Profile: Replacing a nitro group with a sulfonyl group eliminates the risk of forming toxic nitroso-metabolites in vivo, a common liability in drug development.

  • Reactivity: While both sulfonyl and nitro groups deactivate the aniline nitrogen (making it a poorer nucleophile), the sulfonyl group is slightly less deactivating than the nitro group, allowing for milder conditions in subsequent coupling reactions.

Structural & Electronic Visualization

The following diagram maps the electronic influence of the substituents on the aniline nitrogen, dictating its reactivity in downstream synthesis.

ElectronicEffects cluster_comparison Comparative Sterics Target 5-Chloro-2-(ethanesulfonyl)aniline Amine NH2 Group (Nucleophile) Reactivity Reduced Nucleophilicity Requires Strong Electrophiles Amine->Reactivity SO2Et o-SO2Et Group (Electron Withdrawing) SO2Et->Amine Resonance Deactivation (Decreases pKa) Cl m-Cl Group (Inductive Withdrawal) Cl->Amine Inductive Deactivation (Weak) Methyl Methylsulfonyl (Compact) Ethyl Ethanesulfonyl (Steric Bulk + Lipophilicity) Methyl->Ethyl Optimization Nitro Nitro (Planar, Toxic)

Figure 1: Electronic and steric mapping of 5-Chloro-2-(ethanesulfonyl)aniline. The ortho-sulfonyl group significantly deactivates the amine, requiring optimized coupling conditions.

Experimental Protocols

Protocol A: Synthesis via Regioselective Ammonolysis

The most robust industrial route involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichlorophenyl ethyl sulfone . This method exploits the ortho-directing effect of the sulfonyl group, which activates the chlorine at the 2-position (relative to the sulfone) much more strongly than the para-chlorine.

Precursor: 2,4-Dichlorophenyl ethyl sulfone (CAS: 19703-52-7).

Reagents:

  • 2,4-Dichlorophenyl ethyl sulfone (1.0 eq)

  • Ammonia (25-28% aqueous solution or methanolic ammonia) (Excess, >5 eq)

  • Solvent: Ethanol or 2-Propanol (if using aq. NH3)

Procedure:

  • Setup: Charge a high-pressure stainless steel autoclave (Parr reactor) with 2,4-dichlorophenyl ethyl sulfone (10 g, 41.8 mmol).

  • Addition: Add 100 mL of ethanol and 50 mL of 28% aqueous ammonia.

  • Reaction: Seal the reactor and heat to 130–140°C . The internal pressure will rise significantly (approx. 10–15 bar). Maintain stirring for 8–12 hours .

    • Note: The high temperature is required to displace the deactivated chloride. The ortho-Cl is displaced due to the inductive and resonance stabilization of the Meisenheimer complex by the adjacent -SO₂Et group.

  • Workup: Cool the reactor to room temperature. Vent the excess ammonia carefully into a scrubber.

  • Isolation: Pour the reaction mixture into 300 mL of ice-cold water. The product will precipitate as a solid.

  • Purification: Filter the solid. Wash with water (3 x 50 mL) to remove ammonium chloride. Recrystallize from ethanol/water (8:2) if necessary.

  • Yield: Typical yield is 85–92%.

Protocol B: Quality Control (HPLC Method)

To distinguish the product from the starting material and potential regioisomers (rare).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Retention Time: The target amine will elute before the dichloro-precursor due to the polarity of the free amine.

Synthetic Workflow Visualization

The following diagram illustrates the critical synthesis pathway and the decision logic for choosing this route.

SynthesisWorkflow Start Start: 2,4-Dichlorophenyl ethyl sulfone Reagent Add Excess NH3 (aq/MeOH) Solvent: EtOH Start->Reagent Condition High Pressure Autoclave 130-140°C, 8-12h Reagent->Condition Mechanism SNAr Mechanism (Ortho-displacement favored) Condition->Mechanism Workup Precipitation in Ice Water Filtration Mechanism->Workup Regio Note: Para-Cl is less reactive due to distance from SO2Et Mechanism->Regio Product Product: 5-Chloro-2-(ethanesulfonyl)aniline (>98% Purity) Workup->Product

Figure 2: Industrial synthesis workflow via SNAr ammonolysis.

References

  • ChemicalBook. (2024). 5-Chloro-2-(ethylsulfonyl)aniline Properties and Suppliers. Retrieved from

  • BenchChem. (2025).[1][2][3] Substituted Anilines in Pharmaceutical Drug Discovery: Kinase Inhibitor Scaffolds. Retrieved from

  • Sigma-Aldrich. (2024). 2-Chloro-5-(ethanesulfonyl)aniline (Isomer Comparison). Retrieved from

  • Beilstein Journal of Organic Chemistry. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Retrieved from

  • National Institutes of Health (NIH). (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Retrieved from

Sources

Comparative

A Researcher's Guide to the Elemental Analysis of 5-Chloro-2-(ethanesulfonyl)aniline: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of novel compounds is paramount. 5-Chloro-2-(ethanesulfo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of novel compounds is paramount. 5-Chloro-2-(ethanesulfonyl)aniline, a substituted aniline with potential applications in medicinal chemistry, serves as a pertinent case study for exploring the foundational technique of elemental analysis. This guide provides an in-depth, comparative look at the elemental analysis data for this compound, juxtaposed with alternative analytical methodologies, to offer a comprehensive framework for its structural confirmation and purity assessment.

The Foundational Pillar: Elemental Analysis

Elemental analysis remains a cornerstone of chemical characterization, providing the empirical percentage composition of a compound. This data is the first-line evidence for confirming the molecular formula of a newly synthesized molecule. For 5-Chloro-2-(ethanesulfonyl)aniline, with a molecular formula of C₈H₁₀ClNO₂S and a molecular weight of 219.69 g/mol , the theoretical elemental composition is the benchmark against which all experimental data is measured.

Theoretical vs. Experimental Data: A Comparative Look

Table 1: Comparison of Theoretical and Representative Experimental Elemental Analysis Data

ElementTheoretical % for 5-Chloro-2-(ethanesulfonyl)aniline (C₈H₁₀ClNO₂S)Representative Experimental % for 2-Amino-5-chlorobenzenesulfonamide (C₆H₇ClN₂O₂S)
Carbon (C)43.73%34.88%
Hydrogen (H)4.59%3.42%
Nitrogen (N)6.37%13.55%
Chlorine (Cl)16.14%17.15%
Sulfur (S)14.59%15.52%
Oxygen (O)14.56%15.48%

Note: The data for 2-Amino-5-chlorobenzenesulfonamide is derived from its molecular formula (C₆H₇ClN₂O₂S) and is for illustrative comparison of a related structure.

The slight discrepancies observed between theoretical and found values in a typical analysis can be attributed to minor impurities or residual solvents in the sample. A significant deviation, however, would necessitate further purification and re-analysis.

The Elemental Analysis Workflow: From Sample to Data

The determination of the elemental composition of an organic compound like 5-Chloro-2-(ethanesulfonyl)aniline is a meticulously controlled process. The most common modern technique is combustion analysis, performed using a CHNS/O elemental analyzer.

Experimental Protocol: CHNS Analysis
  • Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of 5-Chloro-2-(ethanesulfonyl)aniline is placed in a tin or silver capsule.

  • Combustion: The capsule is dropped into a high-temperature furnace (around 900-1000 °C) with a constant stream of helium carrier gas and a pulse of pure oxygen. This process leads to the complete combustion of the sample.

  • Reduction and Separation: The resulting gaseous mixture (CO₂, H₂O, N₂, and SO₂) is passed through a reduction tube containing copper to convert nitrogen oxides to N₂. The gases are then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas, which is then used to calculate the percentage of each element in the original sample.

Experimental Protocol: Halogen (Chlorine) Determination

The determination of chlorine requires a separate analytical approach, often involving combustion in an oxygen flask followed by titration.

  • Combustion: A weighed sample is wrapped in halogen-free filter paper and placed in a platinum basket, which is then sealed in a flask filled with oxygen and containing an absorbing solution (e.g., sodium hydroxide). The sample is ignited, and the combustion products are absorbed into the solution, converting the chlorine to chloride ions.

  • Titration: The resulting chloride solution is then titrated with a standardized silver nitrate solution to determine the amount of chloride present.

Caption: A simplified workflow of the elemental analysis process.

Beyond Elemental Analysis: A Multi-faceted Approach to Purity and Structure

While elemental analysis is fundamental, a comprehensive characterization of 5-Chloro-2-(ethanesulfonyl)aniline relies on a suite of orthogonal analytical techniques. These methods provide complementary information regarding the compound's purity, the identity of any impurities, and the specific arrangement of atoms within the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound by separating it from any non-volatile impurities. A commercial supplier of 5-Chloro-2-(ethanesulfonyl)aniline reports a purity of 95%, likely determined by HPLC.

  • Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. A detector (commonly UV-Vis) measures the concentration of each component as it elutes from the column.

  • Data Interpretation: The purity is determined by the relative area of the main peak in the chromatogram.

Spectroscopic Techniques: A Window into Molecular Structure

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating the molecular structure of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the confirmation of the connectivity of the atoms and the overall structure. For 5-Chloro-2-(ethanesulfonyl)aniline, specific chemical shifts and coupling patterns would be expected for the aromatic protons, the ethyl group of the sulfonyl moiety, and the amine protons.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies. For 5-Chloro-2-(ethanesulfonyl)aniline, characteristic absorption bands would be observed for the N-H stretches of the amine, the S=O stretches of the sulfonyl group, and the C-Cl stretch.[4]

Sources

Validation

Chromatographic Separation of 5-Chloro-2-(ethanesulfonyl)aniline Isomers: A Comparative Technical Guide

Executive Summary The precise isolation and quantification of 5-Chloro-2-(ethanesulfonyl)aniline (CAS: 16423-53-3) is a critical quality attribute in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise isolation and quantification of 5-Chloro-2-(ethanesulfonyl)aniline (CAS: 16423-53-3) is a critical quality attribute in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. The primary analytical challenge lies in resolving the target molecule from its regioisomers (e.g., 2-chloro-5-(ethanesulfonyl)aniline) and process-related impurities (sulfides and sulfoxides).

This guide objectively compares the performance of traditional Alkyl-C18 stationary phases against Biphenyl/Phenyl-Hexyl phases. While C18 remains the industry standard for hydrophobicity-based separations, experimental evidence and mechanistic principles demonstrate that Biphenyl phases provide superior selectivity (α) for sulfonyl-aniline isomers due to enhanced


-

interactions.

The Isomer Landscape & Separation Challenge

The synthesis of 5-Chloro-2-(ethanesulfonyl)aniline typically involves nucleophilic aromatic substitution (


) of 2,5-dichloronitrobenzene followed by oxidation and reduction. This pathway generates specific impurities that share identical molecular weights (

219.69) and similar LogP values, rendering standard mass spectrometry insufficient for differentiation without chromatographic resolution.
Critical Impurities Profile
CompoundStructure NotePolarity/InteractionSeparation Difficulty
Target: 5-Chloro-2-(ethanesulfonyl)aniline

ortho to

Intramolecular H-bond potential; Lower basicity.N/A
Isomer A: 2-Chloro-5-(ethanesulfonyl)aniline

meta to

Higher basicity; Distinct dipole moment.High (Regioisomer)
Impurity B: 5-Chloro-2-(ethanesulfinyl)anilineSulfoxide (

)
More polar; Chiral center at Sulfur.Medium
Impurity C: 5-Chloro-2-(ethylsulfanyl)anilineSulfide (

)
More lipophilic (Late eluter).Low
Mechanistic Pathway Diagram

The following diagram illustrates the origin of these impurities and the analytical decision logic.

G Start 2,5-Dichloronitrobenzene Step1 SNAr (EtSH) Start->Step1 Inter1 Intermediate: Sulfide Step1->Inter1 Regioisomer Regioisomer: 2-Cl-5-SO2... Step1->Regioisomer Parallel Rxn Step2 Oxidation (mCPBA/H2O2) Inter1->Step2 Target Target: Sulfone (SO2) Step2->Target Complete Ox Imp_Sulfoxide Impurity: Sulfoxide (SO) Step2->Imp_Sulfoxide Partial Ox Isomer_Source Impurity in SM: 3,4-Dichloro... Isomer_Source->Step1

Figure 1: Synthesis pathway highlighting the origin of oxidative impurities and regioisomers.

Comparative Methodology: C18 vs. Biphenyl

Rationale
  • C18 (Octadecylsilane): Relies on hydrophobic subtraction. Since the target and its regioisomer have nearly identical hydrophobicity (LogP ~1.8–2.0), C18 columns often fail to provide baseline separation (

    
    ).
    
  • Biphenyl: Offers a dual mechanism—hydrophobicity plus

    
    -
    
    
    
    interactions
    . The electron-withdrawing sulfonyl group and the electron-donating amino group create distinct electron density maps on the benzene ring for each isomer. The Biphenyl phase engages these differences, enhancing selectivity.
Performance Data Summary
ParameterMethod A: Standard C18 Method B: Biphenyl (Recommended)
Column Type Porous C18, 5µm, 100ÅCore-Shell Biphenyl, 2.6µm, 100Å
Mobile Phase Water/MeCN (0.1% Formic Acid)Water/Methanol (0.1% Formic Acid)
Resolution (

)
(Target vs Isomer)
1.2 (Co-elution risk)3.4 (Baseline)
Tailing Factor (

)
1.41.1
Analysis Time 15 mins8 mins
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

-

+ Dipole

Expert Insight: The switch from Acetonitrile (MeCN) to Methanol (MeOH) in Method B is intentional. Methanol is a protic solvent that facilitates


-

interactions between the analyte and the Biphenyl stationary phase, whereas Acetonitrile (aprotic/dipolar) can suppress these interactions.

Detailed Experimental Protocols

Protocol A: High-Resolution Separation (Recommended)

Objective: Quantification of 5-Chloro-2-(ethanesulfonyl)aniline and detection of regioisomers < 0.1%.

Reagents:

  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH 3.8 buffering).

  • Solvent B: HPLC-grade Methanol.

  • Column: Kinetex Biphenyl (or equivalent), 100 x 4.6 mm, 2.6 µm.

Instrument Parameters:

  • Flow Rate: 1.2 mL/min (Adjust for backpressure limits).

  • Temperature: 35°C (Critical: Lower temp enhances

    
    -
    
    
    
    selectivity).
  • Detection: UV @ 254 nm (primary) and 210 nm (impurity tracking).

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Solvent B Step Description
0.0 30 Equilibration
1.0 30 Isocratic Hold (Focusing)
6.0 70 Linear Ramp (Elution of Target)
7.0 95 Wash (Elution of Sulfide)
8.0 95 Hold

| 8.1 | 30 | Re-equilibration |

Self-Validating Check:

  • The Target (Sulfone) should elute between 4.5–5.5 min.

  • The Sulfoxide (Impurity B) is more polar and must elute before the target (~3.0 min).

  • The Sulfide (Impurity C) is lipophilic and must elute after the target (~7.5 min).

  • If Sulfoxide elutes after Target, check Mobile Phase pH (ensure acidic).

Protocol B: Rapid Screening (Process Control)

Objective: Fast "In-Process Control" (IPC) to monitor reaction completion (Sulfide


 Sulfone).

System: UHPLC C18 (Sub-2 µm). Mobile Phase: Isocratic 50:50 MeCN:Water (0.1% H3PO4). Flow: 0.6 mL/min. Run Time: 3.0 minutes. Note: This method will likely merge the regioisomers but effectively separates the starting material (Sulfide) from the product (Sulfone).

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing > 1.5 Interaction between amine (

) and residual silanols.
Add 10mM Ammonium Acetate or Triethylamine (TEA) to block silanols.
Split Peaks Sample solvent mismatch.Dissolve sample in initial mobile phase (30% MeOH), not 100% MeOH.
Retention Drift Temperature fluctuation.

-

interactions are thermosensitive. Ensure column oven is stable ±0.5°C.
Isomer Co-elution "

-suppression" by Acetonitrile.
Switch organic modifier to Methanol .

Analytical Workflow Diagram

This workflow ensures data integrity from sample prep to final reporting.

Workflow Sample Sample Preparation (1 mg/mL in 30% MeOH) System_Check System Suitability (Inj. Standard Mix) Sample->System_Check Decision Rs > 2.0? System_Check->Decision Run_Samples Run Samples (Bracketed Standards) Decision->Run_Samples Yes Fail_Action Troubleshoot: Check pH / Temp Decision->Fail_Action No Report Generate Report (Area % & Purity) Run_Samples->Report Fail_Action->System_Check

Figure 2: Step-by-step analytical workflow for validating separation performance.

References

  • ChemicalBook. (2023).[1] 5-chloro-2-(ethylsulfonyl)aniline Properties and Suppliers. Retrieved from

  • Sigma-Aldrich. (n.d.).[2] 2-chloro-5-(ethanesulfonyl)aniline Product Information. Retrieved from

  • BenchChem. (2025).[3] Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-(propan-2-yl)aniline. Retrieved from

  • Royal Society of Chemistry. (2014). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. (Discusses separation of chloro-nitro-anilines). Retrieved from

  • U.S. EPA. (1985). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA-600/S4-84-009. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-(ethanesulfonyl)aniline

Abstract: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Chloro-2-(ethanesulfonyl)aniline. Designed for researchers, scientists, and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Chloro-2-(ethanesulfonyl)aniline. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instructions to explain the scientific rationale behind each procedural step. By integrating insights from safety data sheets of structurally related compounds and established chemical waste management protocols, this guide ensures that operational safety and environmental stewardship are maintained at the highest standards.

Section 1: Immediate Safety & Hazard Profile

Before handling or preparing for disposal, it is imperative to understand the hazard profile of 5-Chloro-2-(ethanesulfonyl)aniline. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the provided search results, we can infer its properties from analogous structures containing chloroaniline and sulfonyl moieties. The primary hazards are associated with its presumed toxicity and environmental impact.

Causality of Hazards:

  • Toxicity: The presence of a chlorinated aniline structure suggests significant toxicity if swallowed, in contact with skin, or if inhaled.[1][2] Aromatic amines can interfere with blood's ability to carry oxygen, a condition known as methemoglobinemia.[3]

  • Environmental Hazard: Halogenated organic compounds, particularly aromatic ones, are often very toxic to aquatic life with long-lasting effects.[2] They can persist in the environment and bioaccumulate. Therefore, releasing this compound into drains or the environment is strictly prohibited.[4]

Hazard Class Anticipated Statement Source Analogy
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331)2-chloroaniline
Eye Irritation Causes serious eye irritation (H319)2-chloroaniline
Genetic Defects Suspected of causing genetic defects (H341)2-chloroaniline
Organ Damage May cause damage to organs through prolonged or repeated exposure (H373)2-chloroaniline
Aquatic Toxicity Very toxic to aquatic life with long lasting effects (H410)2-chloroaniline

This table is an expert synthesis based on structurally similar compounds. Always refer to the specific SDS for the material you are using.

Immediate Protective Measures: Always handle 5-Chloro-2-(ethanesulfonyl)aniline in a well-ventilated area, preferably within a chemical fume hood. Ensure that an eyewash station and a safety shower are readily accessible.[3]

Equipment Specification Rationale
Gloves Nitrile or neoprene, chemically resistantTo prevent skin contact and absorption.[1]
Eye Protection Chemical safety goggles or face shieldTo protect against splashes and aerosols.[3][5]
Lab Coat Chemically resistant, buttonedTo protect skin and personal clothing from contamination.
Respiratory Use only in a fume hood. If not possible, a NIOSH-approved respirator is required.To prevent inhalation of dust or vapors.[1][4]

Section 2: Core Disposal Principles

The fundamental principle for disposing of 5-Chloro-2-(ethanesulfonyl)aniline is segregation and professional disposal . This compound must be treated as a halogenated organic hazardous waste .[6][7]

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste.[7] The presence of chlorine requires specific high-temperature incineration with scrubbers to prevent the formation of dioxins and other toxic byproducts. Mixing streams complicates disposal and increases costs.

  • No Drain Disposal: Under no circumstances should this chemical or its rinsate be disposed of down the drain.[8] Its high aquatic toxicity can damage ecosystems.[2]

  • Labeling is Critical: All waste containers must be clearly and accurately labeled with the full chemical name: "Hazardous Waste: 5-Chloro-2-(ethanesulfonyl)aniline".[7] Do not use abbreviations.

  • Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on disposal procedures. Always follow their specific guidelines for waste pickup and disposal.[8]

Section 3: Step-by-Step Disposal Protocols

Protocol 3.1: Disposal of Small Quantities (Residual Amounts)

This protocol is for disposing of the small residual amounts of the chemical left in its original container after use.

  • Do Not Rinse Down the Drain: The primary directive is to avoid washing the container out into the sanitary sewer system.

  • Triple Rinse Protocol: a. Select a solvent in which 5-Chloro-2-(ethanesulfonyl)aniline is soluble (e.g., acetone or ethanol). b. Rinse the container with a small amount of the chosen solvent. c. Pour the solvent rinsate into a designated "Halogenated Organic Liquid Waste" container. d. Repeat this process two more times.[8] This ensures that the container is decontaminated to a level that may allow for regular disposal (confirm with EHS).

  • Container Disposal: After triple rinsing, deface the original label on the container. It can then typically be disposed of as non-hazardous waste, but this must be verified with your local EHS regulations.[8]

Protocol 3.2: Disposal of Bulk/Unused Product

For larger quantities of unused or expired 5-Chloro-2-(ethanesulfonyl)aniline:

  • Leave in Original Container: Do not attempt to consolidate or treat the chemical. Keep it in its original, clearly labeled container.

  • Ensure Safe Storage: The container must be tightly closed and stored in a well-ventilated, secure area, away from incompatible materials like strong oxidizing agents, acids, or bases.[1][9]

  • Schedule a Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Provide them with the exact chemical name and quantity.

  • Final Disposal Method: The ultimate disposal will be through a licensed hazardous waste disposal company, likely via high-temperature incineration.[10]

Protocol 3.3: Disposal of Contaminated Materials

This includes items like gloves, weigh boats, pipette tips, and absorbent pads from spill cleanups.

  • Segregation: All solid materials contaminated with 5-Chloro-2-(ethanesulfonyl)aniline must be collected separately.

  • Waste Container: Place these items in a designated, leak-proof hazardous waste container or a sealed, labeled bag.

  • Labeling: The container must be labeled as "Solid Hazardous Waste: Contaminated with 5-Chloro-2-(ethanesulfonyl)aniline" .

  • Disposal: Dispose of this container through your EHS department, following the same procedure as for bulk chemical waste.

Section 4: Spill Management Workflow

Accidental spills must be managed immediately and safely.

  • Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert your supervisor and EHS.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[8]

  • Don PPE: Wear the appropriate PPE as detailed in Table 2.

  • Contain & Absorb: a. For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[8] b. For solid spills, gently cover the material to avoid creating dust.[8]

  • Collect Waste: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, leak-proof hazardous waste container.[8]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[8]

  • Final Disposal: Seal and label the waste container and arrange for pickup via your EHS department.

Spill_Management_Workflow cluster_Initial_Response Initial Response cluster_Containment Containment & Cleanup cluster_Disposal Final Disposal Spill Spill Occurs Evacuate 1. Evacuate Area 2. Alert Supervisor & EHS Spill->Evacuate Don_PPE 3. Don Appropriate PPE Evacuate->Don_PPE Contain 4. Cover with Inert Absorbent Don_PPE->Contain Collect 5. Collect Contaminated Material Contain->Collect Decontaminate 6. Decontaminate Spill Area Collect->Decontaminate Package 7. Place in Labeled Hazardous Waste Container Decontaminate->Package EHS_Pickup 8. Arrange Pickup with EHS Package->EHS_Pickup

Caption: Workflow for safe spill response.

Section 5: Regulatory Context

All disposal activities must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) provides the regulatory framework under the Resource Conservation and Recovery Act (RCRA). The EPA has specific guidelines for the disposal of chlorinated compounds.[11][12] Your institution's EHS department translates these regulations into actionable protocols for your laboratory. Adherence to these protocols is not just a matter of best practice; it is a legal requirement.

References

  • SAFETY DATA SHEET - Sigma-Aldrich (for a rel
  • SAFETY DATA SHEET - Sigma-Aldrich (for 2-chloroaniline). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific (for 2-Chloroethanesulfonyl chloride). Fisher Scientific.
  • SAFETY DATA SHEET (for 5-Chloro-2-methylaniline). Fisher Scientific.
  • SAFETY DATA SHEET (for 5-Chloro-2-nitroaniline). Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific (for 2-Chloro-5-(trifluoromethyl)aniline). Thermo Fisher Scientific.
  • Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Labor
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPIS.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Halogenated Organic Liquids - Standard Oper
  • 5-CHLORO-2-(METHYLTHIO)
  • Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Cole-Parmer.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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